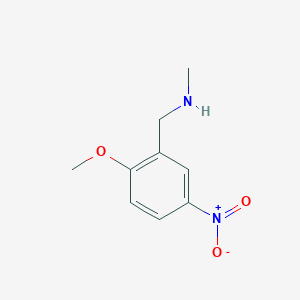

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-5-8(11(12)13)3-4-9(7)14-2/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJJOOCTYZKXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Pathways to 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine

Direct synthesis of this compound can be approached through established organic reactions, primarily by constructing the secondary amine functionality from suitable aromatic precursors.

Preparation from Precursor Aromatic Systems

While specific literature detailing the synthesis of this compound is not extensively available, its structure suggests logical and well-precedented synthetic routes. One of the most direct and common methods is reductive amination . frontiersin.orgorganic-chemistry.org This pathway involves the reaction of an aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced to the target secondary amine.

For the synthesis of the title compound, this would involve:

Precursors : 2-methoxy-5-nitrobenzaldehyde (B1583642) and methylamine (B109427).

Process : The reaction between these precursors would form an N-methylimine, which is subsequently reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Alternatively, the compound can be prepared by the direct N-methylation of its primary amine counterpart, (2-methoxy-5-nitrophenyl)methanamine . scbt.combiosynth.com This involves introducing a methyl group onto the nitrogen atom using a suitable methylating agent, such as methyl iodide or dimethyl sulfate. However, these traditional agents are often toxic and produce stoichiometric waste. nih.gov More modern, catalytic methods using greener C1 sources like methanol (B129727) are now preferred. researchgate.net

Mechanistic Insights into Formation Reactions

The mechanism of reductive amination begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-methoxy-5-nitrobenzaldehyde. This is followed by the formation of a hemiaminal intermediate, which then dehydrates to yield an N-methylimine. The final step is the reduction of this imine by a hydride reagent, where the hydride attacks the electrophilic carbon of the C=N double bond to furnish the final secondary amine.

In catalytic N-methylation processes using alcohols, a prominent mechanism is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) pathway. researchgate.netresearchgate.net This process involves several key steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., methanol), oxidizing it to an aldehyde (formaldehyde).

The primary amine condenses with the in situ-generated aldehyde to form an imine.

The catalyst then transfers the "borrowed" hydrogen (in the form of a metal hydride) to the imine, reducing it to the N-methylated secondary amine and regenerating the active catalyst. nih.govrsc.org

This entire sequence occurs in one pot, generating only water as a byproduct, which highlights its atom economy and environmental advantages. nih.govnih.gov

Cascade and Multicomponent Reactions for Compound Derivatization

Cascade and multicomponent reactions offer powerful strategies for rapidly building molecular complexity from simple starting materials in a single operation. These reactions are highly efficient as they minimize the need for isolating intermediates, thereby saving time and resources. nih.gov

For a compound like this compound, cascade reactions could be employed for its further derivatization. For instance, palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization can be used to construct various heterocycles from amine derivatives. mdpi.com A hypothetical cascade could involve the initial N-alkylation followed by an intramolecular cyclization onto the aromatic ring, potentially triggered by reduction of the nitro group to an amine, leading to complex heterocyclic scaffolds. frontiersin.org Organocatalytic methods, such as secondary amine-catalyzed cascade aza-Michael/hemiacetal reactions, also provide pathways to complex nitrogen-containing heterocycles from related precursors. researchgate.net

While specific examples for the derivatization of this compound via these advanced methods are not documented, the principles of cascade and multicomponent catalysis represent a frontier for creating diverse libraries of related functional molecules.

Catalytic Methods in the Synthesis of Related Structures

The synthesis of N-methylated amines is greatly enhanced by catalysis, which offers milder reaction conditions, higher selectivity, and the use of more sustainable reagents compared to traditional stoichiometric methods. researchgate.net

Metal-Catalyzed Transformations

A variety of transition metals have been successfully employed to catalyze the N-methylation of amines, often using environmentally benign C1 sources like methanol or carbon dioxide. researchgate.netrsc.org The "borrowing hydrogen" mechanism is a common feature of these transformations when using alcohols. researchgate.net

Key metal catalysts include:

Ruthenium (Ru) : Air-stable Ru(II) complexes with pincer ligands are highly effective for the N-alkylation of amines with a broad range of alcohols, including methanol. organic-chemistry.orgnih.gov Other Ru(II) catalysts have shown excellent performance for N-methylation under weak base conditions. nih.gov

Iridium (Ir) : Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands are powerful catalysts for the N-alkylation of amines with alcohols. rsc.org They can achieve selective N-methylation of aromatic primary amines using methanol as the C1 source. acs.org

Palladium (Pd) : Bimetallic PdCu-Fe₃O₄ nanoparticle catalysts have been developed for the selective N-methylation of anilines with methanol, demonstrating synergistic activity between the metals. researchgate.net

Earth-Abundant Metals (Fe, Ni, Cu, Zn) : To improve cost-effectiveness and sustainability, catalysts based on first-row transition metals have been developed. Iron complexes can catalyze N-methylation with methanol. rsc.org Heterogeneous nickel catalysts are used for selective mono-N-methylation. acs.org

| Metal Catalyst | Example System | C1 Source | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | (DPEPhos)RuCl₂PPh₃ | Methanol | Effective under weak base conditions; operates via Ru-H borrowing hydrogen mechanism. | nih.gov |

| Iridium (Ir) | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Methanol | High activity at low catalyst loading for selective mono-methylation of anilines. | researchgate.net |

| Palladium (Pd) | PdCu-Fe₃O₄ Nanoparticles | Methanol | Bimetallic synergistic effect; catalyst is magnetically recyclable. | researchgate.net |

| Iron (Fe) | (Cyclopentadienone)iron carbonyl complex | Methanol | Earth-abundant metal catalyst for sustainable synthesis. | rsc.org |

| Zinc (Zn) | Zn(L)Cl₂ with azo-aromatic ligand | Various Alcohols | Redox-active ligand acts as an electron and hydrogen reservoir. | acs.org |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Secondary Amine Functionality

The secondary amine in 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine is a key site for a variety of chemical transformations. Its nucleophilic character and the susceptibility of the N-H bond to chemical modification are central to its reactivity.

Secondary amines readily undergo N-alkylation and N-acylation. In N-alkylation, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent, such as an alkyl halide. This results in the formation of a tertiary amine. The reaction typically proceeds via an SN2 mechanism.

N-acylation involves the reaction of the secondary amine with an acylating agent, for instance, an acyl chloride or an acid anhydride. This reaction leads to the formation of an amide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Table 1: Predicted N-Alkylation and N-Acylation Reactions of this compound

| Transformation | Reagent Example | Product Structure |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-(2-methoxy-5-nitrophenyl)-N,N-dimethylmethanamine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(2-methoxy-5-nitrobenzyl)-N-methylacetamide |

Note: The outcomes in this table are predicted based on general chemical principles.

The secondary amine functionality can undergo oxidative transformations. For instance, oxidation can lead to the formation of nitrones or, under more forceful conditions, cleavage of the C-N bond. The specific products formed are dependent on the oxidizing agent employed and the reaction conditions. For example, treatment with reagents like hydrogen peroxide or peroxy acids could potentially yield the corresponding N-oxide.

The nucleophilic nature of the secondary amine allows it to participate in various carbon-nitrogen bond-forming reactions. For example, it can react with aryl halides in the presence of a suitable catalyst, such as a palladium or copper complex, in what is known as a Buchwald-Hartwig amination or an Ullmann condensation, respectively. These reactions are pivotal in the synthesis of more complex amine-containing structures.

Reactivity of the Nitro-Substituted Aromatic Ring

The aromatic ring of this compound is influenced by the competing electronic effects of the methoxy (B1213986) and nitro substituents.

The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation is of great synthetic importance. A variety of reducing agents can be employed to achieve this, ranging from catalytic hydrogenation to the use of metal-acid systems.

Catalytic hydrogenation, typically using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, is a common and efficient method for the reduction of aromatic nitro compounds. Alternatively, metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) can also effect this reduction.

Table 2: Predicted Conditions for the Reduction of the Nitro Group

| Reducing Agent/System | Product |

| H₂, Pd/C | 1-(5-amino-2-methoxyphenyl)-N-methylmethanamine |

| Sn, HCl | 1-(5-amino-2-methoxyphenyl)-N-methylmethanamine |

| Fe, HCl | 1-(5-amino-2-methoxyphenyl)-N-methylmethanamine |

Note: The products in this table are predicted based on general chemical principles.

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-director because it withdraws electron density from the ring. The N-methylmethanamine group is generally considered an activating, ortho-, para-director.

The positions on the aromatic ring are numbered starting from the carbon bearing the N-methylmethanamine group as position 1. Therefore, the methoxy group is at position 2 and the nitro group is at position 5. The directing effects of these groups would influence the position of an incoming electrophile. The strongly activating methoxy group would direct an incoming electrophile to its ortho (position 3) and para (position 6) positions. The deactivating nitro group would direct to its meta positions (positions 3). The N-methylmethanamine group would direct to its ortho (none available) and para (position 4) positions. The combined effect of these groups, particularly the strong activating effect of the methoxy group, would likely favor substitution at positions 3 and 6, with potential for some substitution at position 4.

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research on the chemical reactivity and mechanistic pathways of the compound this compound. Despite extensive searches for data pertaining to its nucleophilic aromatic substitution pathways, transformations involving its methoxy group, and detailed reaction mechanisms or kinetic studies, no dedicated scholarly articles, patents, or detailed experimental datasets for this specific molecule could be identified.

The inquiry into the chemical behavior of this compound sought to elaborate on several key areas of its reactivity, as outlined in the requested article structure. These areas included a detailed examination of nucleophilic aromatic substitution, transformations of the methoxy group, and the elucidation of reaction intermediates and rate-limiting steps. However, the current body of scientific knowledge does not appear to contain specific studies focused on these aspects for this particular compound.

While general principles of organic chemistry would predict potential reactivity based on the compound's structure—a substituted nitrobenzene—any detailed discussion would be speculative and fall outside the required focus on established research findings for this compound. The presence of a nitro group, for instance, typically activates an aromatic ring towards nucleophilic attack, and the methoxy group can, under certain conditions, be a target for cleavage or substitution. Nevertheless, without experimental data, a scientifically rigorous treatment of these topics for this specific molecule is not possible.

The absence of detailed research on this compound means that data tables on reaction kinetics, spectroscopic evidence for reaction intermediates, or discussions of rate-limiting steps, as requested, cannot be provided.

It is important to note that while information on analogous compounds with similar structural motifs—such as other 2-methoxy-5-nitrophenyl derivatives—exists, the strict focus on this compound, as per the instructions, prevents the inclusion of such related but distinct chemical information.

Therefore, the following sections of the proposed article remain unaddressed due to the lack of available scientific research:

Reaction Mechanisms and Kinetic Studies

Determination of Rate-Limiting Steps

This review highlights a potential area for future chemical research, as the reactivity and mechanistic details of this compound are yet to be publicly documented.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy would be utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene protons, and the N-methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information for assigning the specific protons and confirming the connectivity of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | d, dd |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

| Methylene (-CH₂-) | 3.5 - 3.8 | s |

| N-Methyl (-NCH₃) | 2.2 - 2.5 | s |

Note: This table represents predicted values based on the analysis of similar structures. Experimental data for the target compound are not available.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, methoxy) and its electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 50 - 60 |

| N-Methyl (-NCH₃) | 30 - 40 |

Note: This table represents predicted values based on the analysis of similar structures. Experimental data for the target compound are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing detailed structural connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and potentially between the methylene and N-methyl groups if any coupling exists.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and can be used to identify the presence of specific functional groups. For this compound, characteristic vibrational bands would be expected for:

N-O stretching of the nitro group (typically strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹).

C=C stretching within the aromatic ring (around 1450-1600 cm⁻¹).

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

C-N stretching of the amine (around 1000-1250 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| Asymmetric NO₂ stretch | 1500-1550 | Strong |

| Symmetric NO₂ stretch | 1300-1350 | Strong |

| C-O (ether) stretch | 1200-1275 | Strong |

| C-N stretch | 1000-1250 | Medium |

Note: This table represents predicted values based on the analysis of similar structures. Experimental data for the target compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted aromatic ring in this compound suggests that the compound would absorb light in the UV-Vis region. The absorption maxima (λmax) and molar absorptivity (ε) would be characteristic of the chromophores present and the extent of conjugation in the molecule. The nitro group and the methoxy group, being an electron-withdrawing and an electron-donating group respectively, would influence the electronic transitions of the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₉H₁₂N₂O₃), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would provide strong evidence for the compound's elemental composition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local electronic and geometric structure of a specific element within a compound. For this compound, XAS could be employed to probe the unoccupied electronic states and the local atomic environment of the nitrogen and oxygen atoms.

By tuning the incident X-ray energy to the absorption edge of a core electron (e.g., the K-edge of nitrogen or oxygen), an absorption spectrum is generated. The pre-edge region of this spectrum provides information about the unoccupied molecular orbitals, particularly those involving the absorbing atom. For the nitro group (NO2), the nitrogen K-edge XAS would reveal details about the π* orbitals, offering insight into the bonding and electronic character of this functional group. Similarly, oxygen K-edge XAS could distinguish between the oxygen atoms of the nitro group and the methoxy group due to their different chemical environments.

The extended X-ray absorption fine structure (EXAFS) region of the spectrum, which appears at energies above the absorption edge, contains information about the coordination number, distances, and types of neighboring atoms. Analysis of the EXAFS could precisely determine the bond lengths of N-O in the nitro group and C-O in the methoxy group.

Table 1: Hypothetical XAS Data for this compound

| Element Edge | Probed Atom | Expected Information |

|---|---|---|

| N K-edge | Nitro Group Nitrogen | Unoccupied π* molecular orbitals, N-O bond lengths |

| O K-edge | Nitro & Methoxy Oxygens | Unoccupied molecular orbitals, C-O and N-O bond lengths |

Resonant Inelastic X-ray Scattering (RIXS) for Frontier Molecular Orbital Analysis

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides detailed information about the electronic excitations and frontier molecular orbitals of a system. aps.orgwikipedia.org It is a second-order process where a core electron is excited to an unoccupied state, and then this intermediate state decays through the emission of an X-ray photon. wikipedia.org The energy difference between the incident and emitted photons corresponds to the energy of an elementary excitation in the material. aps.org

For this compound, RIXS could be used to map out the energy and character of the frontier molecular orbitals (HOMO and LUMO). By tuning the incident X-ray energy to the nitrogen or oxygen K-edge, one can selectively probe the electronic structure associated with the nitro and methoxy groups. The resulting RIXS spectra would display features corresponding to charge-transfer excitations, for instance, from the methoxy group or the phenyl ring to the nitro group.

The polarization dependence of RIXS can be used to determine the symmetry of the involved molecular orbitals. aps.org This would be particularly useful in understanding the electronic transitions that contribute to the compound's properties. RIXS is a powerful tool for studying excitons and other electronic excitations in organic semiconductors. aps.org

Table 2: Potential RIXS Analysis of this compound

| Excitation Edge | Probed Transition | Information Gained |

|---|---|---|

| N K-edge | Core-to-LUMO | Character and energy of the lowest unoccupied molecular orbital |

| O K-edge | Core-to-LUMO | Contribution of oxygen orbitals to the LUMO |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and therefore EPR silent, this technique would be invaluable for studying any radical species derived from it.

For example, reduction of the nitro group can lead to the formation of a nitro anion radical. EPR spectroscopy would be the ideal method to detect and characterize this radical. researchgate.net The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density over the molecule.

Hyperfine coupling to the nitrogen nucleus of the nitro group and to the protons on the phenyl ring would be expected. Analysis of these couplings would confirm the localization of the unpaired electron primarily on the nitro group, with some delocalization onto the aromatic ring. This information is crucial for understanding the reactivity and potential reaction mechanisms involving this compound. EPR studies on related methanamine dehydrogenase have been used to detect radical signals from the semiquinone form of tryptophan tryptophylquinone (TTQ) after the addition of a substrate. nih.gov

Table 3: Predicted EPR Parameters for the Nitro Anion Radical of this compound

| Parameter | Nucleus | Expected Value Range | Information Provided |

|---|---|---|---|

| g-factor | - | 2.003 - 2.006 | Electronic environment of the unpaired electron |

| Hyperfine Coupling (aN) | 14N (nitro group) | 9 - 14 G | Spin density on the nitrogen atom |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. scispace.com Methods like the Becke-3-Lee-Yang-Parr (B3LYP) functional, combined with basis sets such as 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy. scispace.comnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the minimum energy conformation on the potential energy surface (PES). nih.gov For a flexible molecule like 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, a full conformational analysis is crucial. pjbmb.org.pk This is achieved by systematically rotating the key dihedral angles, such as those around the C-N and C-O bonds, to map the conformational landscape and identify all low-energy isomers. nih.gov The conformation with the absolute minimum energy is then used for subsequent property calculations. Studies on similar substituted phenyl compounds have successfully used this approach to find the most stable molecular geometries. semanticscholar.org

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: This data is illustrative, based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-NO₂ | ~1.45 Å |

| C-OCH₃ | ~1.36 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angles | O-N-O | ~124° |

| C-C-NO₂ | ~119° | |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-N-C | ~178° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the amine group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. researchgate.net This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation, a property relevant in various optical and electronic applications. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies Note: This data is illustrative, based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.13 | E(LUMO) - E(HOMO) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atom of the amine group would exhibit a positive potential (blue), identifying it as a site for nucleophilic attack. nih.gov The methoxy (B1213986) group would also contribute to the negative potential on the aromatic ring. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. scispace.com A theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions. nih.gov For this compound, DFT can predict the characteristic stretching frequencies for key functional groups, such as the asymmetric and symmetric stretches of the NO₂ group, the N-H stretch of the amine, the C-H stretches of the aromatic ring and methyl groups, and the C-O stretches of the methoxy group. scispace.commdpi.com

Similarly, theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com These predicted spectra can be compared with experimental data to confirm the molecular structure. scispace.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This data is illustrative, based on typical values for similar molecular structures calculated using DFT methods.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| N-H (amine) | Stretch | ~3350 |

| C-H (aromatic) | Stretch | ~3100 |

| C-O (methoxy) | Asymmetric Stretch | ~1250 |

| C-N (amine) | Stretch | ~1180 |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are instrumental in exploring the potential reaction pathways and understanding the mechanisms of chemical transformations. For this compound, these studies could investigate reactions such as the reduction of the nitro group, N-demethylation, or thermal decomposition. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies for different reaction routes. researchgate.net For instance, a study on the thermal decomposition of a related compound, 2-methoxyfuran, used quantum chemistry to identify the weakest bond and the most likely initial step in the reaction cascade. researchgate.net A similar approach could reveal the stability and reactivity of this compound under various conditions.

Non-Linear Optical (NLO) Properties Evaluation

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large non-linear optical (NLO) properties. The presence of the electron-donating methoxy and amine groups and the electron-withdrawing nitro group on the phenyl ring of this compound suggests it may have NLO potential. nih.gov

Computational methods can quantify a molecule's NLO response by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net A large value of β, often compared to a reference material like urea, indicates a strong NLO response, making the compound a candidate for applications in optical devices. researchgate.netnih.gov DFT calculations have been successfully used to predict the NLO properties of various organic compounds containing nitro and methoxy groups. researchgate.netresearchgate.net

Table 4: Calculated Non-Linear Optical (NLO) Properties Note: This data is illustrative, based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | ~5.5 Debye |

| Mean Polarizability | α | ~1.5 x 10⁻²³ esu |

| First Hyperpolarizability | β | ~2.8 x 10⁻³⁰ esu |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and intramolecular charge transfer (ICT) within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

For this compound, NBO analysis can elucidate the electronic interactions between the electron-donating groups (the methoxy and N-methylmethanamine substituents) and the electron-withdrawing group (the nitro group) attached to the phenyl ring. The primary mechanism of interaction is hyperconjugation, which involves the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

The stabilization energy, E(2), associated with these interactions can be calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and more significant charge transfer. In the case of this compound, key donor-acceptor interactions would be expected between:

The lone pair (n) orbitals of the oxygen atom in the methoxy group and the anti-bonding π* orbitals of the phenyl ring.

The lone pair (n) orbital of the nitrogen atom in the N-methylmethanamine group and the anti-bonding σ* orbitals of adjacent C-C or C-H bonds.

The π orbitals of the phenyl ring and the anti-bonding π* orbitals of the nitro group.

Table 1: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

This table illustrates the types of interactions NBO analysis would reveal. The E(2) values are representative examples and not from actual calculations on this specific molecule.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) | Implication |

| LP (O) of -OCH₃ | π* (C=C) of ring | n → π | High | Delocalization of methoxy lone pair into the ring, indicating electron donation. |

| π (C=C) of ring | π (N=O) of -NO₂ | π → π | Very High | Significant charge transfer from the phenyl ring to the nitro group. |

| LP (N) of -NHCH₃ | σ (C-H) of side chain | n → σ | Moderate | Hyperconjugative stabilization within the side chain. |

| σ (C-C) of ring | π (N=O) of -NO₂ | σ → π* | Low | Minor delocalization from sigma framework to the nitro group. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing which shapes (conformers) are most stable and how the molecule transitions between them. nih.gov

The C(ring)-O bond of the methoxy group.

The O-CH₃ bond of the methoxy group.

The C(ring)-C bond connecting the side chain to the phenyl ring.

The C-N bond within the N-methylmethanamine side chain.

An MD simulation would be initiated from an energy-minimized structure. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's atoms would move and vibrate, exploring different conformational states. By analyzing the trajectory, one can identify the most frequently visited conformations, which correspond to low-energy, stable states. semanticscholar.org This information is critical for understanding how the molecule might interact with biological targets, as its shape dictates its binding capabilities. The simulation can reveal potential intramolecular hydrogen bonds and steric clashes that restrict conformational freedom. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description | Expected Flexibility |

| τ1 | C(ring)-C(ring)-O-C | Rotation of the methoxy group relative to the ring | Moderate; may be influenced by steric hindrance from the side chain. |

| τ2 | C(ring)-C(side chain)-N-C | Rotation around the C-N bond in the side chain | High; defines the orientation of the methylamino group. |

| τ3 | C(ring)-C(ring)-C(side chain)-N | Rotation of the entire side chain relative to the ring | Moderate; key for overall molecular shape. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical and structural parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical and structural properties of a series of molecules and their biological activity. spu.edu.syscienceforecastoa.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

For a QSAR model involving this compound, the first step is to calculate a set of molecular descriptors. These are numerical values that represent different aspects of the molecule's chemical and structural features. Given its structure as a nitroaromatic compound, relevant descriptors would fall into several categories: nih.govsemanticscholar.orgresearchgate.net

Electronic Descriptors: These describe the distribution of electrons in the molecule. The electron-withdrawing nitro group and electron-donating methoxy group make these parameters particularly important.

Hammett constant (σ): Quantifies the electron-donating/withdrawing effect of the substituents on the phenyl ring.

Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital (E-HOMO/E-LUMO): Relates to the molecule's ability to donate or accept electrons.

Hydrophobic Descriptors: These relate to the molecule's solubility and ability to cross biological membranes.

LogP (Octanol-Water Partition Coefficient): The most common measure of lipophilicity.

Steric/Topological Descriptors: These describe the size and shape of the molecule.

Molecular Weight (MW): The mass of the molecule.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): The surface area occupied by polar atoms, which is often correlated with membrane permeability.

Once these descriptors are calculated for a set of similar molecules with known activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR equation. nih.gov Such a model could predict the activity of new analogues of this compound based solely on their calculated structural parameters.

Table 3: Relevant QSAR Descriptors for this compound

| Descriptor Class | Descriptor Name | Symbol | Information Provided | Relevance to Structure |

| Electronic | LUMO Energy | E-LUMO | Electron-accepting capability | The nitro group significantly lowers the E-LUMO. |

| Electronic | Dipole Moment | µ | Molecular polarity and electrostatic interactions | High polarity due to methoxy and nitro groups. |

| Hydrophobic | Partition Coefficient | LogP | Lipophilicity and membrane permeability | Balance between the polar groups and the hydrocarbon framework. |

| Steric | Molar Refractivity | MR | Molecular volume and polarizability | Describes the size of the molecule and its substituents. |

| Topological | Polar Surface Area | TPSA | Polar surface area available for interactions | Contributions from the oxygen and nitrogen atoms of the functional groups. |

Synthesis and Chemical Exploration of Derivatives and Analogues

Systematic Structural Modifications of the Aromatic Ring

One common strategy involves the variation of electron-donating and electron-withdrawing groups on the aromatic ring. For instance, the synthesis of analogues with different substituents on the aromatic moiety has been explored in related nitrophenyl compounds to study their reactivity and biological activity. nih.gov A similar approach could be applied to 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, where the methoxy (B1213986) and nitro groups can be repositioned or replaced with other functional groups such as halogens, alkyls, or cyano groups.

The synthesis of such analogues often starts from appropriately substituted nitroanisoles or benzaldehydes. For example, the nitration of substituted anisoles can yield a variety of methoxynitrophenyl precursors. researchgate.net Subsequent elaboration of the side chain can then lead to the desired N-methylmethanamine derivatives. A study on the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, a structural analogue, demonstrates the feasibility of nucleophilic aromatic substitution on dinitro-dimethoxybenzene precursors to introduce amine functionalities. researchgate.netmdpi.com

Below is an interactive data table summarizing potential modifications to the aromatic ring and the expected impact on the electronic properties of the molecule.

| Substituent (Position) | Electronic Effect | Expected Impact on Reactivity |

| Additional Methoxy group (e.g., at C4) | Electron-donating | Increased electron density on the ring |

| Chloro group (e.g., at C4) | Electron-withdrawing | Decreased electron density on the ring |

| Fluoro group (e.g., at C4) | Electron-withdrawing | Decreased electron density on the ring |

| Methyl group (e.g., at C4) | Electron-donating | Increased electron density on the ring |

| Cyano group (e.g., at C4) | Strongly electron-withdrawing | Significantly decreased electron density |

Varying Substituents on the Nitrogen Atom

Alterations to the substituent on the nitrogen atom of this compound can modulate its basicity, nucleophilicity, and steric hindrance around the nitrogen center. These modifications can be achieved through various synthetic transformations.

A primary approach is the N-alkylation of the corresponding primary amine, (2-methoxy-5-nitrophenyl)methanamine, with different alkyl halides to introduce a range of alkyl groups. This allows for the systematic variation of the steric bulk and electronic nature of the N-substituent. Furthermore, N-arylation reactions, for instance, through Buchwald-Hartwig amination, could be employed to synthesize N-aryl derivatives, thereby introducing larger aromatic moieties.

Another avenue for modification is the acylation of the secondary amine to form amides. This would involve reacting this compound with various acyl chlorides or anhydrides. The resulting amides would exhibit significantly different electronic and conformational properties compared to the parent amine.

The following table outlines potential N-substituents and the synthetic methods that could be employed for their introduction.

| N-Substituent | Potential Synthetic Method |

| Ethyl | Reductive amination of 2-methoxy-5-nitrobenzaldehyde (B1583642) with ethylamine, followed by methylation, or direct N-ethylation of (2-methoxy-5-nitrophenyl)methanamine. |

| Isopropyl | Reductive amination of 2-methoxy-5-nitrobenzaldehyde with isopropylamine, followed by methylation. |

| Benzyl | N-benzylation of (2-methoxy-5-nitrophenyl)methanamine. |

| Phenyl | Buchwald-Hartwig amination of an appropriate aryl halide with (2-methoxy-5-nitrophenyl)methanamine. |

| Acetyl | N-acetylation of this compound with acetyl chloride or acetic anhydride. |

Incorporation of this compound Motifs into Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. Such incorporations can lead to novel molecular architectures with potentially unique chemical and physical properties.

One approach involves intramolecular cyclization reactions of suitably functionalized derivatives. For example, a derivative containing a reactive group on the N-substituent or the aromatic ring could undergo cyclization to form a new heterocyclic ring. A notable example in a related system is the base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety, which gives access to the hexahydro-2,6-methano-1-benzazocine ring system. nih.govub.edu This strategy highlights the potential of the nitro group to participate in reductive cyclization cascades.

Furthermore, the 2-methoxy-5-nitrophenyl motif can be incorporated into heterocyclic structures through multi-component reactions. Starting from 2-methoxy-5-nitrobenzaldehyde, it is possible to construct a variety of heterocyclic cores. For instance, the reaction of substituted benzaldehydes with aminoazole derivatives can lead to the formation of fused heterocyclic systems. frontiersin.org

The following table provides examples of heterocyclic systems that could potentially be synthesized from derivatives of this compound.

| Heterocyclic System | Potential Synthetic Strategy |

| Tetrahydroisoquinoline | Pictet-Spengler reaction of a derivative with a tethered aldehyde or ketone. |

| Benzodiazepine | Condensation of a diamine derivative with a dicarbonyl compound. |

| Quinoline | Friedländer annulation of an amino-substituted derivative with a β-dicarbonyl compound. |

| Indole | Fischer indole synthesis using a hydrazine derivative. |

Synthesis of Polymeric or Supramolecular Structures Incorporating the Compound

The incorporation of the this compound unit into polymeric or supramolecular structures can lead to materials with novel properties and functionalities. This can be achieved by introducing polymerizable groups onto the molecule or by exploiting non-covalent interactions for self-assembly.

For the synthesis of polymers, the this compound scaffold can be functionalized with a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety. This monomer can then be subjected to polymerization techniques like free radical polymerization or controlled radical polymerization to yield polymers with the nitrophenyl motif as a repeating unit. While direct polymerization of this specific compound is not widely reported, the use of related ortho-nitrobenzyl esters in photo-responsive polymer networks suggests the compatibility of the nitroaryl group with polymerization processes. dntb.gov.ua

In the realm of supramolecular chemistry, the aromatic and polar groups of this compound can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can be harnessed to direct the self-assembly of the molecules into well-defined supramolecular architectures, such as liquid crystals, gels, or molecular crystals with specific packing arrangements. The study of nitroanisole derivatives and their interactions provides a foundation for understanding the potential supramolecular behavior of this compound. nih.govchemicalbook.com

Investigation of Structure-Reactivity Relationships

The investigation of structure-reactivity relationships is crucial for understanding how the chemical structure of this compound and its derivatives influences their chemical behavior. This can be approached through both experimental and computational methods.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for correlating the structural features of molecules with their chemical reactivity or biological activity. jocpr.comnih.govmdpi.com For a series of this compound derivatives, QSAR models could be developed to predict their reactivity in specific reactions based on calculated molecular descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and hydrophobic parameters (e.g., logP). Such models can provide valuable insights into the underlying mechanisms of action and guide the design of new derivatives with desired reactivity profiles. For instance, 2D- and 3D-QSAR studies on inhibitors of P-glycoprotein have successfully identified key pharmacophoric features and their spatial relationships. nih.gov

The following table summarizes key structural features and their likely influence on the reactivity of this compound and its analogues.

| Structural Feature | Influence on Reactivity |

| Nitro group | Strong electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. Can participate in reductive cyclizations. |

| Methoxy group | Electron-donating, activates the aromatic ring towards electrophilic substitution. |

| N-methyl group | Weakly electron-donating, influences the basicity and nucleophilicity of the nitrogen. |

| Aromatic ring substituents | Can modulate the electronic and steric properties of the entire molecule, affecting reaction rates and regioselectivity. |

Advanced Research Directions and Potential Non Biological Applications

Application as a Synthetic Intermediate for Complex Molecules

The chemical architecture of 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine makes it a valuable precursor for the synthesis of more complex molecular structures. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations, such as diazotization, acylation, and alkylation. This versatility allows for the introduction of diverse functionalities and the construction of intricate molecular frameworks.

For instance, related nitroaniline derivatives, such as N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, have been utilized as key reagents in the synthesis of complex heterocyclic compounds like dihydropyrroloquinoline derivatives, which have shown potential as anticancer agents by modulating EGFR. chemicalbook.com Similarly, this compound could serve as a foundational building block for novel pharmaceuticals and other biologically active molecules. The presence of the methoxy (B1213986) and N-methyl groups can also influence the solubility, reactivity, and biological activity of the resulting complex molecules. mdpi.com

The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives is another example where a nitro-substituted aromatic ring is a core component of a larger, synthetically derived molecule with potential antidiabetic properties. nih.gov This highlights the role of nitroaromatic compounds as versatile intermediates.

Role as a Catalyst or Ligand in Organic Transformations

The nitrogen and oxygen atoms within this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal centers. The resulting metal complexes could exhibit catalytic activity in various organic transformations. The electronic properties of the aromatic ring, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, can be fine-tuned to modulate the catalytic activity of the metal center.

Research on related compounds has demonstrated the potential of nitro-substituted aromatic molecules in catalysis. For example, copper(II) complexes with Schiff base ligands derived from substituted phenols have been shown to be effective catalysts for the reduction of 4-nitrophenol (B140041). nih.gov The design of such ligands is crucial, as their steric and electronic characteristics can be systematically varied. nih.gov Furthermore, the modification of ligands on the surface of gold nanoparticles has been shown to significantly impact their catalytic activity in the reduction of 4-nitrophenol. marquette.edu This suggests that this compound could be explored as a ligand in the development of novel catalysts for a range of chemical reactions, including reductions, oxidations, and cross-coupling reactions. mdpi.comresearchgate.net

Exploration in Materials Science (e.g., optical materials, molecular electronics)

Nitroaromatic compounds are known to possess interesting optical properties, including nonlinear optical (NLO) activity. researchgate.net The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the benzene (B151609) ring of this compound creates a push-pull system, which can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. Several studies have investigated 4-nitrophenol-based organic crystals for their NLO applications. researchgate.netresearchgate.net

The unique electronic structure of this compound also makes it a candidate for exploration in the field of molecular electronics. The ability of the nitro and methoxy groups to influence the electronic charge distribution within the molecule could be harnessed to create molecular-scale electronic components. For example, the introduction of a nitrophenyl group into a cyanine (B1664457) dye has been shown to enhance its photostability, a desirable property for molecular imaging and potentially for electronic materials. acs.org The study of the optical properties of various nitrophenols has shown that the solvent environment can significantly affect their electronic properties, which is a crucial consideration for their application in materials science. escholarship.orgnih.gov

| Nitrophenol Derivative | Key Optical Property | Potential Application | Reference |

|---|---|---|---|

| Triphenylphosphine oxide 4-nitrophenol (TP4N) | Nonlinear optical (NLO) properties | Optoelectronic devices | researchgate.net |

| Theophylline p-nitrophenol (TPNP) | Optical band gap of 4.35 eV | Optical applications | researchgate.net |

| 4-Nitrophenol urea | Transparent up to 360 nm | NLO applications | researchgate.net |

Green Chemistry Approaches in Compound Synthesis and Utilization

The principles of green chemistry encourage the development of environmentally benign synthetic methods and applications for chemical compounds. In the context of this compound, green chemistry approaches can be applied to both its synthesis and its potential uses. The synthesis of nitroaromatic compounds often involves nitration reactions, which traditionally use harsh and corrosive reagents like fuming nitric acid. google.comrsc.org The development of greener nitration methods, potentially utilizing milder reagents or catalytic systems, would be a significant advancement.

Furthermore, the catalytic reduction of nitro compounds is an area where green chemistry has made significant strides. The use of eco-friendly reducing agents and catalysts, such as those derived from green-synthesized silver nanoparticles, for the reduction of p-nitrophenol showcases a sustainable approach. mdpi.com Electrochemical methods also present a clean alternative for the reduction of 4-nitrophenol to 4-aminophenol, avoiding the need for strong reducing agents and toxic metal catalysts. mdpi.comresearchgate.net These sustainable methodologies could be adapted for the transformation of this compound into other useful compounds. The broader application of green analytical chemistry principles, such as reducing solvent use, can also be applied to the analysis of related phenolic compounds. nih.gov

Development of Novel Analytical Reagents or Probes

The structural motifs present in this compound suggest its potential as a scaffold for the development of novel analytical reagents and probes. The nitroaromatic moiety can act as a chromophore or a fluorophore quencher, making it suitable for colorimetric or fluorescent sensing applications.

For example, various nitrophenol-based compounds have been utilized in the development of fluorescent sensors for the detection of specific analytes. nih.govacs.org Metal-organic frameworks (MOFs) incorporating nitrophenol recognition sites have been designed for the selective detection of nitrophenol isomers. sci-hub.se Additionally, electrochemical sensors modified with materials functionalized to interact with nitrophenols have demonstrated high sensitivity and selectivity for their detection. nih.govacs.org By modifying the structure of this compound to include specific recognition elements, it could be developed into a selective probe for various ions or molecules. The inherent spectroscopic properties of the nitroaromatic system could provide a clear signal upon binding to the target analyte.

| Probe Type | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| Fluorescent MOF | Nitrophenol isomers | Fluorescence quenching | acs.orgsci-hub.se |

| Electrochemical Sensor | 4-Nitrophenol | Electrocatalytic activity | nih.gov |

| Coumarin-based probe | p-Nitrophenol | Fluorescence quenching | nih.gov |

Integration into Flow Chemistry and Automation Platforms

Modern chemical synthesis is increasingly moving towards the adoption of flow chemistry and automation to improve efficiency, safety, and reproducibility. researchgate.netnih.govoxfordglobal.com The synthesis of this compound and its subsequent transformations could be significantly enhanced by transitioning from traditional batch processes to continuous flow systems.

Flow chemistry offers several advantages for reactions involving nitro compounds, such as nitrations, which are often highly exothermic. europa.euresearchgate.net The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, improving the safety profile of these reactions. researchgate.net Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. europa.eu The synthesis of various heterocyclic compounds, which could be potential downstream products of this compound, has been successfully demonstrated using flow chemistry. researchgate.net The integration of automated synthesis platforms would further accelerate the exploration of the chemical space around this compound, enabling high-throughput screening of reaction conditions and the rapid generation of derivative libraries for various applications. researchgate.netacm.org

Q & A

Q. What are the optimal synthetic routes for 1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 2-methoxy-5-nitrobenzyl chloride) with methylamine. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Temperature : Moderate heating (50–70°C) balances reaction rate and side-product formation .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), methoxy singlet (δ ~3.8 ppm), and N-methyl group (δ ~2.3 ppm) .

- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and nitrophenyl carbons.

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at m/z 225.1) and fragmentation patterns.

- IR Spectroscopy : Detect nitro group stretches (~1520 and 1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. How do the compound’s solubility properties influence experimental design in biological assays?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for in vitro studies |

| Ethanol | ~20 | Limited for high-concentration use |

| Aqueous buffers | <5 | Requires surfactants (e.g., Tween-80) . |

- Workaround : Use sonication or co-solvents (e.g., 10% DMSO in PBS) to enhance solubility without denaturing proteins.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group at the para position activates the benzene ring toward NAS by stabilizing the transition state via resonance.

- Experimental Validation :

- Compare reaction rates with analogs lacking the nitro group (e.g., 2-methoxyphenyl derivatives) using kinetic studies .

- Computational analysis (DFT calculations) to map electron density and predict regioselectivity .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during synthesis?

- Methodological Answer :

- Stepwise Synthesis : Protect the amine group with Boc or Fmoc before introducing the methoxy-nitroaryl moiety .

- Stoichiometric Control : Use a 1.2:1 molar ratio of methylamine to benzyl chloride derivative to minimize di-alkylation .

- In Situ Monitoring : Employ inline FTIR or reaction calorimetry to detect exothermic side reactions early.

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on:

- Hydrogen bonding with the nitro and methoxy groups.

- Hydrophobic interactions from the methylamine moiety .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess residence time and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.